3-[(E)-2-氰基-3-[(2,4-二氯苄基)氨基]-3-氧代-1-丙烯基]苯基乙酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule. It contains a phenyl acetate group, a cyano group, and a dichlorobenzyl amino group. The dichlorobenzyl group is a common component in throat lozenges such as Cofsils, Strepsils, Lorsept, and Gorpils .
Synthesis Analysis
While specific synthesis methods for this compound are not available, dichlorobenzonitriles can be prepared by direct ammoxidation of dichlorobenzyl chloride . This process involves the reaction of dichlorobenzyl chloride with ammonia and oxygen to form dichlorobenzonitrile .科学研究应用
合成方法和化学转化
对映体纯化合物及其拆分的合成在药物制剂开发中起着至关重要的作用。Fadnavis 等人 (2006) 的一项研究描述了对映体纯 3-氨基-3-苯基-1-丙醇的制备,展示了此类方法在实现对制药工业至关重要的对映体高纯度方面的意义 Fadnavis、Radhika 和 Devi,2006。
Oku 等人 (1979) 详细阐述了酰基氰化物与酸酐和异氰酸酯反应生成新化合物的过程,突出了含氰化合物在合成各种化学结构中的多功能性,可能包括与该化合物类似的衍生物 Oku、Nakaoji、Kadono 和 Imai,1979。
潜在的抗菌和抗肿瘤应用
Doraswamy 和 Ramana (2013) 关于合成和表征取代苯基氮杂环丁烷作为潜在抗菌剂的研究表明,该化合物的衍生物也可能表现出抗菌特性,这突出了此类化学实体的潜在药物应用 Doraswamy 和 Ramana,2013。
Al-Mousawi 和 El-Apasery (2012) 关于 3-氧代-2-芳基腙丙醛与活性亚甲基试剂的缩合反应的研究,导致各种杂环化合物,说明了含氰化合物在合成复杂分子的潜力,这些分子在材料科学和作为潜在抗肿瘤剂方面可能具有应用 Al-Mousawi 和 El-Apasery,2012。
光致发光材料
Ekinci 等人 (2000) 关于 2-氨基-3-氰基-4-苯硫酚氧化物的电化学研究引入了一类新的光致发光材料,指出了含氰化合物在开发具有电子和光子学应用的新型发光材料中的潜在用途 Ekinci、Horasan、Altundas 和 Demir,2000。
未来方向
While specific future directions for this compound are not available, research into similar compounds is ongoing. For example, a study has found a compound that can effectively reduce lipid accumulation by targeting ERα, which could provide meaningful guidance for future molecular development of drugs to prevent and treat non-alcoholic fatty liver disease .
属性
IUPAC Name |
[3-[(E)-2-cyano-3-[(2,4-dichlorophenyl)methylamino]-3-oxoprop-1-enyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O3/c1-12(24)26-17-4-2-3-13(8-17)7-15(10-22)19(25)23-11-14-5-6-16(20)9-18(14)21/h2-9H,11H2,1H3,(H,23,25)/b15-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWJZMNOEBJCDX-VIZOYTHASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C=C(C#N)C(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC(=C1)/C=C(\C#N)/C(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。